REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH:2]([OH:4])[CH3:3].[CH3:6][CH:7]([OH:11])[CH:8]([OH:10])[CH3:9]>>[CH2:1]([OH:5])[CH2:2][CH2:3][CH2:8][OH:10].[CH2:7]([OH:11])[CH2:8][CH2:9][CH2:1][CH2:2][OH:4].[CH2:1]([OH:5])[CH2:2][CH2:3][CH2:6][CH2:7][CH2:8][OH:10]
|
Name
|
diols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)O)O
|
Name
|
methyl-substituted dicarbonic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |